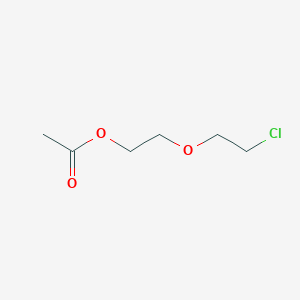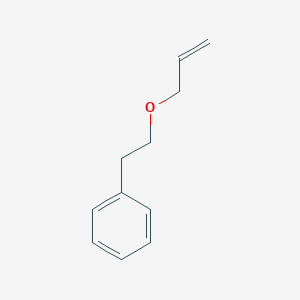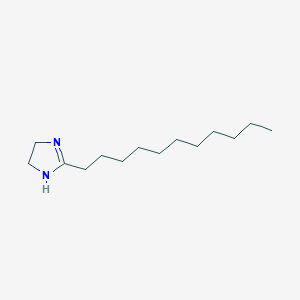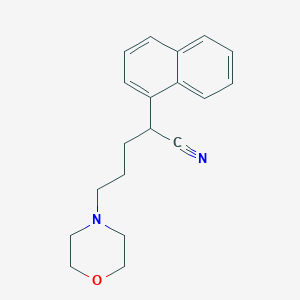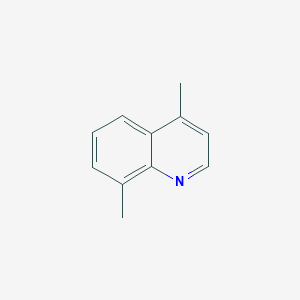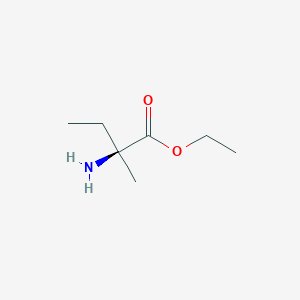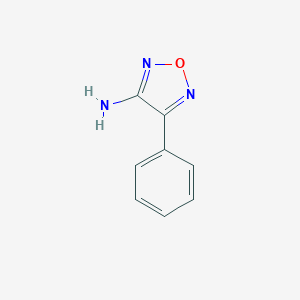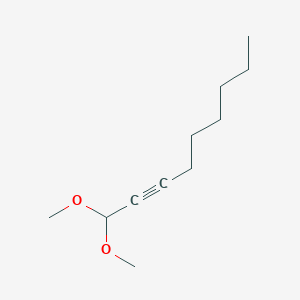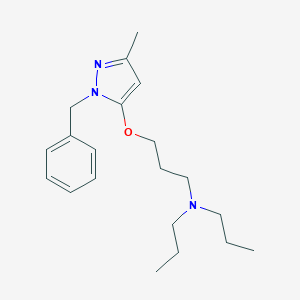
Niobium(5+);pentabromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of niobium pentabromide involves chemical reactions that yield this compound under specific conditions. While direct information on the synthesis of NbBr₅ is not detailed in the available literature, the synthesis of related niobium compounds involves careful control of temperature, pressure, and starting materials, suggesting that a similar approach is necessary for NbBr₅ (D’yachenko et al., 2000).
Molecular Structure Analysis
The molecular structure of niobium pentabromide, like other niobium compounds, is influenced by its valence electron concentration and the nature of its bonding with bromine atoms. Studies on niobium and tantalum cluster halides have shown that the crystal and bonding chemistry of these compounds is complex and varies with the electron concentration, affecting the structural characteristics of NbBr₅ (Lemoine et al., 2019).
Chemical Reactions and Properties
Niobium pentabromide participates in various chemical reactions, including those involving organometallic complexes. Its reactivity is explored in the context of group 5 metal complexes, indicating its potential for forming diverse chemical structures and its importance in modeling metal-ligand interactions (Etienne, 1996).
Physical Properties Analysis
The physical properties of niobium pentabromide, such as its phase behavior, melting point, and solubility, are critical for its application in material science. Although specific details on NbBr₅ are scarce, the physical properties of related niobium compounds suggest that NbBr₅ would possess unique characteristics valuable for research and industrial applications (Islam et al., 2021).
Chemical Properties Analysis
The chemical properties of niobium pentabromide, including its reactivity with other substances and stability under various conditions, are essential for its use in chemical synthesis and other applications. The separation and extraction processes involving niobium and tantalum highlight the chemical behavior of niobium in different environments, which would be relevant for understanding and utilizing NbBr₅ (Nguyen & Lee, 2018).
科学的研究の応用
Energy Storage and Batteries
Nano-sized niobium pentoxide has been synthesized for use as negative electrodes in lithium-ion batteries, demonstrating stable electrochemical cycling with a high rate performance. This application leverages Nb2O5's ability to offer 98.6% capacity retention after 800 cycles and a specific capacity of 43 mAh g−1 at an applied current of 10,000 mA g−1 (Lübke et al., 2016). Additionally, Nb2O5 has been employed in hybrid capacitor electrodes, where hydrogen treatment has improved its electronic conductivity, thus enhancing electrochemical Li storage kinetics in porous Nb2O5 films (Kyungbae Kim et al., 2016).
Catalysis
Nb2O5 compounds have shown significant catalytic application, enhancing activity and selectivity in various reactions. Notably, when small amounts of niobium oxides are added to known catalysts, they markedly improve catalytic performance and prolong catalyst life for reactions such as acid-catalyzed processes and oxidation-reduction reactions (Kozo Tanabe, 2003).
Solar Cells and Electrochromic Devices
Niobium pentoxide has been identified as an ideal candidate for increasing the efficiencies of dye-sensitized solar cells (DSSCs). The development of a Nb2O5 crisscross nanoporous network through elevated temperature anodization processes has led to DSSCs with significantly higher efficiencies, attributed to a combination of reduced electron scattering and greater surface area (J. Ou et al., 2012). Moreover, niobium pentoxide's polymorphs, synthesized through various methods, have been explored for electrochromic devices, showing promising results in terms of coloration efficiency and cycling stability (I. Mjejri et al., 2018).
Sensing Applications
Nb2O5 has been utilized in selective NO2 sensors, where its unique properties allow for sensitive and selective response to NO2 at elevated temperatures. The YSZ-based sensor with Nb2O5 sensing electrode exhibited high sensitivity and selectivity to NO2, confirming the mixed potential-type NO2 sensing mechanism (K. Mahendraprabhu & P. Elumalai, 2017).
Safety And Hazards
特性
IUPAC Name |
niobium(5+);pentabromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BrH.Nb/h5*1H;/q;;;;;+5/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYRJFDOOSKABR-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Br-].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br5Nb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niobium(5+);pentabromide | |
CAS RN |
13478-45-0 |
Source


|
| Record name | Niobium bromide (NbBr5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

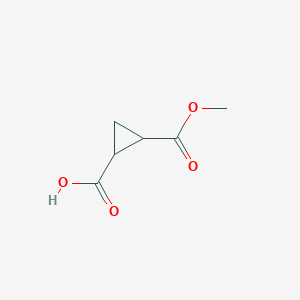
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
